molecular formula C10H10N4S B14171998 4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- CAS No. 3652-25-3

4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)-

Cat. No.: B14171998
CAS No.: 3652-25-3
M. Wt: 218.28 g/mol
InChI Key: FKKPQIICTJVDHP-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- is a heterocyclic compound that belongs to the 1,2,4-triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The allylmercapto and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, dihydrotriazoles, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- is unique due to its combination of an allylmercapto group and a pyridyl group, which enhances its chemical reactivity and broadens its range of applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

3652-25-3

Molecular Formula

C10H10N4S

Molecular Weight

218.28 g/mol

IUPAC Name

4-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine

InChI

InChI=1S/C10H10N4S/c1-2-7-15-10-12-9(13-14-10)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,12,13,14)

InChI Key

FKKPQIICTJVDHP-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NNC(=N1)C2=CC=NC=C2

Origin of Product

United States

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